3-(Trifluoromethyl)cyclobutane-1-carbonitrile
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Overview
Description
3-(Trifluoromethyl)cyclobutane-1-carbonitrile is an organic compound characterized by a cyclobutane ring substituted with a trifluoromethyl group and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Trifluoromethyl)cyclobutane-1-carbonitrile typically involves starting from readily available 4-oxocyclobutane precursors. These cyclobutanones can be converted to their trifluoromethyl carbinols upon treatment with trimethylsilyl trifluoromethanesulfonate (TMSCF3) and a fluoride source . The bis-carboxylate system can be deoxygenated by treatment with tributyltin hydride (Bu3SnH) and provided the desired compound upon decarboxylation . In the monocarboxylate system, the triflate can be efficiently eliminated, and subsequent hydrogenation affords the final product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. scalable synthetic routes involving the aforementioned methods are likely employed, given their efficiency and the availability of starting materials .
Chemical Reactions Analysis
Types of Reactions
3-(Trifluoromethyl)cyclobutane-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like amines and alcohols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, primary amines, and substituted cyclobutane compounds, depending on the reaction conditions and reagents used .
Scientific Research Applications
3-(Trifluoromethyl)cyclobutane-1-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: It is explored for its potential use in drug development, particularly in the design of pharmaceuticals with improved metabolic stability and bioavailability.
Industry: The compound is used in the development of materials with unique properties, such as increased thermal stability and resistance to degradation
Mechanism of Action
The mechanism of action of 3-(Trifluoromethyl)cyclobutane-1-carbonitrile involves its interaction with molecular targets through its functional groups. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in proteins and enzymes. The nitrile group can form hydrogen bonds and other interactions with biological targets, influencing the compound’s activity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 3-(Trifluoromethyl)cyclobutane-1-carboxylic acid
- 3-(Trifluoromethyl)cyclobutane-1-methanol
- 3-(Trifluoromethyl)cyclobutane-1-amine
Uniqueness
3-(Trifluoromethyl)cyclobutane-1-carbonitrile is unique due to the presence of both a trifluoromethyl group and a nitrile group on the cyclobutane ring. This combination imparts distinct chemical and physical properties, such as increased stability and reactivity, making it valuable for various applications .
Properties
IUPAC Name |
3-(trifluoromethyl)cyclobutane-1-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F3N/c7-6(8,9)5-1-4(2-5)3-10/h4-5H,1-2H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRMDYBHMHOZRRF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1C(F)(F)F)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6F3N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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